molecular formula C13H10BrNO B1532424 4-(3-Bromobenzoyl)-2-methylpyridine CAS No. 1187169-54-5

4-(3-Bromobenzoyl)-2-methylpyridine

Cat. No. B1532424
CAS RN: 1187169-54-5
M. Wt: 276.13 g/mol
InChI Key: CQRQMCDTKOZJEW-UHFFFAOYSA-N
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Description

“4-(3-Bromobenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-methyl” indicates a methyl group (CH3) attached to the second carbon of the pyridine ring. The “4-(3-Bromobenzoyl)” part suggests a benzoyl group (C6H4CO-) attached to the fourth carbon of the pyridine ring, with a bromine atom on the third carbon of the benzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the addition of the methyl group, and the attachment of the bromobenzoyl group. A possible starting material could be 2-methylpyridine. The bromobenzoyl group could potentially be introduced through a Friedel-Crafts acylation using 3-bromobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and the benzene ring of the benzoyl group), a carbonyl group (C=O) in the benzoyl group, and a bromine atom attached to the benzene ring .


Chemical Reactions Analysis

As an aromatic compound, “4-(3-Bromobenzoyl)-2-methylpyridine” could participate in electrophilic aromatic substitution reactions. The presence of the electron-withdrawing carbonyl group and the bromine atom would make the benzene ring less reactive towards electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase its molecular weight and could enhance its reactivity compared to a similar compound without the bromine .

Scientific Research Applications

Supramolecular Chemistry

Research into supramolecular assemblies involves the study of molecular recognition and the formation of larger complex structures through non-covalent interactions. For example, a study by Thanigaimani et al. (2016) on the cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid highlights the importance of hydrogen bonding interactions in stabilizing crystal structures. This research emphasizes the role of bromo-substituted pyridines in forming stable cocrystals, which could be relevant for the design of new materials with specific properties (Thanigaimani et al., 2016).

Photodynamic Therapy

In the field of photodynamic therapy, compounds such as zinc phthalocyanine substituted with bromo-substituted pyridine derivatives have been synthesized and characterized for their potential applications in cancer treatment. The study by Pişkin et al. (2020) demonstrates the significance of such compounds in generating singlet oxygen, a crucial factor in the effectiveness of photodynamic therapy (Pişkin et al., 2020).

Material Science

In material science, the synthesis and characterization of complexes and their crystal structures are vital for understanding material properties. Research by Nishi et al. (2010) on spin-crossover Iron(II) complexes provides insights into the magnetic properties of materials and the potential for developing smart materials that respond to changes in temperature or pressure (Nishi et al., 2010).

Crystal Engineering

Crystal engineering focuses on the design and synthesis of molecular crystals with desired properties. Research by Saha et al. (2005) on hydrogen and halogen bonds in crystals reveals how these interactions can be exploited for crystal design, potentially leading to the development of new materials for various applications (Saha et al., 2005).

Safety and Hazards

As with any chemical compound, handling “4-(3-Bromobenzoyl)-2-methylpyridine” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and potential toxicity .

properties

IUPAC Name

(3-bromophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRQMCDTKOZJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247467
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187169-54-5
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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